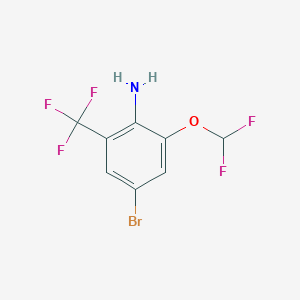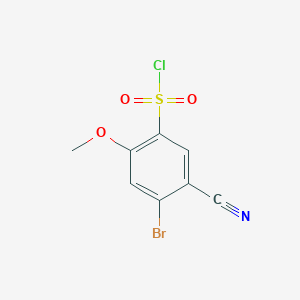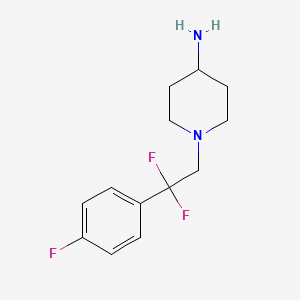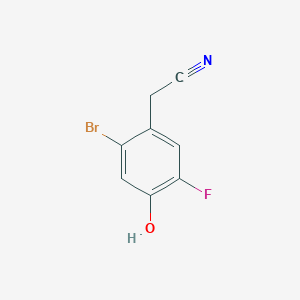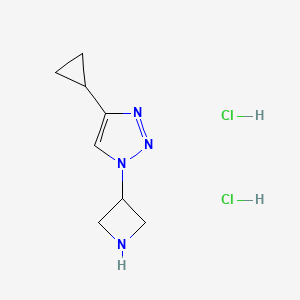
1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride, also known as AZT-DHC, is a synthetic molecule used in scientific research to study the interaction between certain enzymes and substrates. It is a cyclic molecule that has been used in a variety of studies in order to better understand the biochemical and physiological effects of certain compounds.
科学的研究の応用
Anti-Tubercular Applications Research has explored the synthesis and evaluation of azetidinone derivatives, including triazole compounds, for their anti-tubercular activity. For instance, azetidinone analogues incorporating 1,2,4-triazole have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. These compounds were designed through molecular docking and characterized by various analytical techniques, highlighting the potential of such derivatives in anti-tubercular drug development (Thomas, George, & Harindran, 2014).
Antibacterial and Antifungal Applications Another study focused on the synthesis and pharmacological evaluation of azetidinone and triazole compounds for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected microbes and were further tested for anti-inflammatory activity, showcasing their potential as multifunctional therapeutic agents (Kohli, Srivastava, & Srivastava, 2008).
Antimycobacterial and Cytotoxic Activities Further research into azetidinone and thiazolidinone moieties linked to various nucleuses like the indole nucleus has been conducted to assess their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These studies underline the broad-spectrum potential of these compounds in treating various infections and diseases, with some showing excellent activity profiles (Saundane & Walmik, 2013).
Insecticidal Applications Additionally, there's research into green synthesis methods for creating spiro azetidinone derivatives with potential insecticidal activity. These efforts not only highlight the biological applications of these compounds but also emphasize sustainable approaches to their synthesis (Jain, Sharma, & Kumar, 2013).
特性
IUPAC Name |
1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDBSXDVSLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)
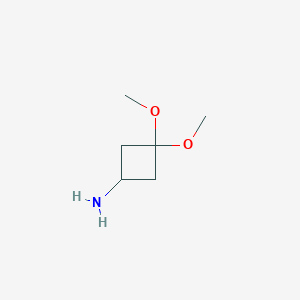
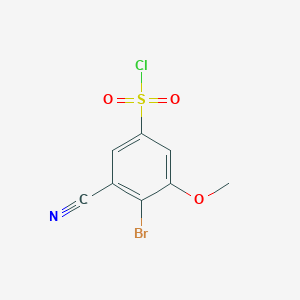
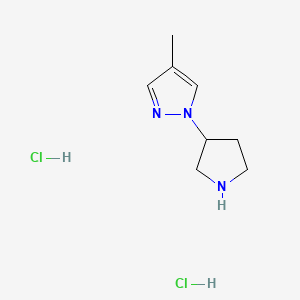

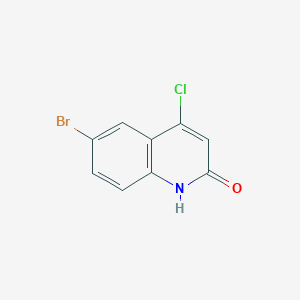
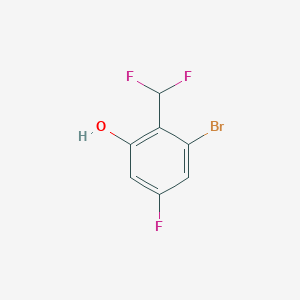
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
